![molecular formula C23H30BrN3 B4965893 10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)

10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimido[1,2-a]benzimidazoles are heterocyclic compounds that have been extensively studied for their diverse pharmacological activities. Their synthesis often involves the reaction of 2-aminobenzimidazole derivatives with various reagents to form fused pyrimidines.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of 2-aminobenzimidazole with different alkylating agents. For example, Alper and Pepper (1975) describe a synthesis method for tetrahydropyrimido[1,2-a]benzimidazoles through the reaction of 2-aminobenzimidazole derivatives with epoxy bromides in hot 2-butanone, followed by basification to yield the desired heterocycles (Alper & Pepper, 1975). This method highlights the versatility in synthesizing the pyrimido[1,2-a]benzimidazole framework.

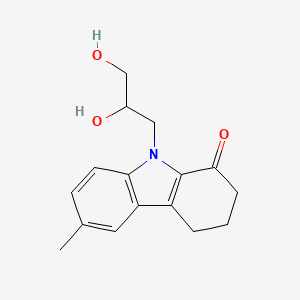

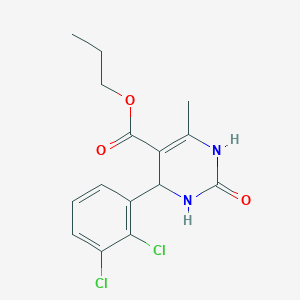

Molecular Structure Analysis

The molecular structure of pyrimido[1,2-a]benzimidazole derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the structural determination of these compounds confirms the presence of fused rings and provides insights into their 3D conformation, which is crucial for understanding their chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Pyrimido[1,2-a]benzimidazole derivatives undergo various chemical reactions, including alkylation, acylation, and hydrogenation, which modify their chemical properties for targeted applications. These reactions are essential for the functionalization of the molecule, affecting its pharmacological properties.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of tert-butyl and benzyl groups can affect the compound's lipophilicity and solubility in organic solvents, which is important for its application in medicinal chemistry.

Chemical Properties Analysis

The chemical behavior of pyrimido[1,2-a]benzimidazole derivatives is governed by the presence of nitrogen atoms in the heterocyclic rings. These nitrogen atoms can participate in hydrogen bonding and other interactions, influencing the compound's reactivity and its binding affinity to biological targets.

For a deeper exploration into the synthesis, structure, and properties of related compounds, the following references provide comprehensive insights: (Alper & Pepper, 1975), (Troxler & Weber, 1974).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a broad spectrum of biological activities . They can mimic properties of DNA bases and are used for their spectral and catalytic properties .

Mode of Action

Benzimidazoles are known to act as corrosion inhibitors for various metals in extremely aggressive, corrosive acidic media . They exhibit a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

Benzimidazoles are known to have a broad spectrum of biological activities, including antimicrobial, antibiofilm, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities .

Pharmacokinetics

The hydrophobic nature of 4-tert-butylbenzyl bromide, a related compound, suggests that it may have similar properties . Hydrophobic compounds often have good bioavailability as they can easily cross cell membranes.

Result of Action

Benzimidazoles are known to have a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzimidazoles are known to be good corrosion inhibitors in extremely aggressive, corrosive acidic media . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

10-[(4-tert-butylphenyl)methyl]-7,8-dimethyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3.BrH/c1-16-13-20-21(14-17(16)2)26(22-24-11-6-12-25(20)22)15-18-7-9-19(10-8-18)23(3,4)5;/h7-10,13-14H,6,11-12,15H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVKGNXZGQHMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NCCCN23)CC4=CC=C(C=C4)C(C)(C)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)

![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)

![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)

![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![6-chloro-N-{4-[(2-chlorobenzyl)oxy]phenyl}-2-methyl-4-quinolinamine hydrochloride](/img/structure/B4965863.png)

![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)

![1-[2-(2-bromoethoxy)ethoxy]-3-chlorobenzene](/img/structure/B4965901.png)

![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)

![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)